molecular formula C19H24N6O2 B10992773 N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10992773
M. Wt: 368.4 g/mol
InChI Key: RJRJFJDMCXYNKP-UHFFFAOYSA-N
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Description

N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core linked to a pyrimidinyl group and a benzyl(methyl)amino-substituted oxoethyl chain. The compound’s synthesis involves refluxing N-chloroacetyl aryl amines with N-methyl piperazine derivatives in acetone, followed by purification via recrystallization .

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-[benzyl(methyl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H24N6O2/c1-23(15-16-6-3-2-4-7-16)17(26)14-22-19(27)25-12-10-24(11-13-25)18-20-8-5-9-21-18/h2-9H,10-15H2,1H3,(H,22,27)

InChI Key

RJRJFJDMCXYNKP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes using industrial-scale chromatography.

Chemical Reactions Analysis

Key Synthetic Reactions

The compound is synthesized through a multi-step process involving:

  • Condensation reactions to form the amide backbone.

  • Nucleophilic aromatic substitution (SNAr) for pyrimidine ring introduction.

  • Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize intermediates .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurpose
1AmidationEDCl, HOBt, DMFForms carboxamide linkage
2SNArPiperazine, 2-chloropyrimidine, K₂CO₃Attaches pyrimidine to piperazine
3Boc ProtectionBoc anhydride, DMAPStabilizes amine intermediates
4Catalytic HydrogenationH₂, Pd/CReduces nitro groups (if present)

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives:

RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

This reaction is critical for modifying pharmacokinetic properties.

Piperazine Alkylation/Acylation

The secondary amine in the piperazine ring reacts with:

  • Alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acyl chlorides (e.g., acetyl chloride) to generate substituted amides .

Pyrimidine Ring Substitution

The electron-deficient pyrimidine ring participates in SNAr reactions with nucleophiles (e.g., amines, thiols) at the 4- and 6-positions, enabling further derivatization .

Sonogashira Coupling

The compound’s halogenated pyrimidine derivatives undergo palladium-catalyzed coupling with terminal alkynes to introduce arylacetylene moieties, expanding structural diversity :

Ar–X+HC≡C–RPd(PPh3)4,CuIAr–C≡C–R\text{Ar–X} + \text{HC≡C–R} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{Ar–C≡C–R}

Grignard Addition

The keto group in intermediates reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, which are oxidized to ketones for further functionalization .

Oxidation and Reduction Pathways

  • Oxidation : The sulfide group (if present in precursors) is oxidized to sulfone using m-CPBA or H₂O₂, enhancing electrophilicity for subsequent reactions .

  • Reduction : Nitro groups in synthetic intermediates are reduced to amines via catalytic hydrogenation (H₂/Pd-C), critical for final deprotection steps.

Stability and Degradation

The compound demonstrates:

  • pH-Dependent Stability : Amide bonds hydrolyze rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Degradation : Decomposes above 200°C, forming pyrimidine and piperazine fragments.

Table 2: Stability Profile

ConditionObservation
Acidic (1M HCl)Complete amide hydrolysis in 24 hours
Basic (1M NaOH)Partial hydrolysis (60% in 24 hours)
UV Light (254 nm)No significant degradation over 72 hours

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific receptors or enzymes, offering possibilities for the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, it could act by binding to a receptor or enzyme, inhibiting or activating its function. The benzyl(methyl)amino group might interact with the active site of the target, while the pyrimidine and piperazine rings provide structural stability and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Examples :

  • N-(3-trifluoromethylphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (): This analog replaces the benzyl(methyl)amino group with a 3-(trifluoromethyl)phenyl moiety. However, steric effects may alter binding affinity .
  • N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
    Substitution with a 4-chlorophenyl group and an ethyl-piperazine side chain results in a chair conformation for the piperazine ring, a common feature in such derivatives. The chloro substituent increases molecular polarity, affecting solubility and crystallization behavior .

Table 1: Substituent Effects on Physical Properties

Compound Substituent Yield (%) Melting Point (°C) Key Feature
Target Compound Benzyl(methyl)amino ~50* Not reported Balanced lipophilicity
A3 () 4-Fluorophenyl 57.3 196.5–197.8 High melting point
N-(3-trifluoromethylphenyl)... 3-Trifluoromethylphenyl Not reported Not reported Enhanced lipophilicity
4r () 4-Chlorophenyl 49–70 142–171 Local anesthetic activity

*Estimated based on similar synthesis protocols .

Heterocyclic Core Modifications

Key Examples :

  • 4-Hydroxyquinazoline Derivatives (): Compounds A1–A6 feature a 4-oxo-3,4-dihydroquinazoline core instead of pyrimidine. However, yields for these derivatives (45–57%) are comparable to the target compound, suggesting similar synthetic accessibility .
  • Benzo[b][1,4]oxazin-3(4H)-one Derivatives (): Compounds 28 and 29a/b incorporate a benzooxazinone ring, which is more electron-rich than pyrimidine. This alters electronic properties, as evidenced by distinct NMR shifts (e.g., δ 4.59 ppm for O–CH2 in compound 28) compared to pyrimidine-based analogs .

Table 2: Heterocyclic Core Comparison

Compound Core Structure Yield (%) Biological Relevance
Target Compound Pyrimidine ~50 Potential kinase inhibition
A3 () Quinazolinone 57.3 Anticancer activity (hypothesized)
28 () Benzooxazinone 10 Lower yield, unique NMR profile

Biological Activity

N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide, identified by CAS number 1374549-35-5, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and therapeutic potential.

PropertyValue
Molecular FormulaC19_{19}H24_{24}N6_{6}O2_{2}
Molecular Weight368.4 g/mol
StructureChemical Structure

The compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

  • Inhibition of Kinases : Similar compounds have shown inhibitory activity against RET kinases, which are implicated in various cancers. This suggests a potential role for this compound in cancer therapy .
  • β-cell Protection : Research indicates that derivatives of this compound may protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. One study reported that a related compound exhibited a 100% protective effect at an EC50_{50} of 0.1 μM, highlighting the potential for diabetes treatment .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties against various pathogens. The presence of the piperazine ring is notable for enhancing antimicrobial effectiveness .

Case Study 1: Cancer Therapy

A study focused on a series of benzamide derivatives, including those structurally related to our compound, showed significant antitumor effects in vitro and in vivo. The compounds were tested against various cancer cell lines, demonstrating IC50_{50} values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Diabetes Treatment

In another investigation, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs were synthesized and evaluated for their ability to protect β-cells from ER stress. The study concluded that these compounds could serve as a new scaffold for developing diabetes therapies due to their high potency and favorable solubility profiles .

Biological Activity Summary Table

Biological ActivityObservations/FindingsReference
Kinase InhibitionModerate to high potency against RET kinases
β-cell Protection100% protective effect at 0.1 μM
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-{2-[benzyl(methyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

Piperazine Ring Formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine core .

Functionalization : Introduce the pyrimidin-2-yl group via nucleophilic substitution or coupling reactions. For example, refluxing with 2-chloropyrimidine in acetonitrile using K₂CO₃ as a base .

Amide Coupling : Attach the benzyl(methyl)amino-2-oxoethyl moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, pyrimidine aromatic signals at δ 8.5–9.0 ppm) .
  • HPLC : Assess purity (>98% by reverse-phase C18 columns) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₆N₆O₂: 406.21) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystalline derivatives are available) .

Advanced Research Questions

Q. Q3. How does the compound interact with biological targets, and what assays validate its mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict binding to dopamine D3 receptors or enzymes (e.g., acetylcholinesterase). The pyrimidine and piperazine moieties often engage in π-π stacking and hydrogen bonding .
  • Enzyme Inhibition Assays : Test activity against kinases or proteases (IC₅₀ values) via fluorescence-based or radiometric assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]spiperone for dopamine receptors) .

Q. Q4. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC.
    • Acidic Conditions : Hydrolysis of the carboxamide group may occur, forming carboxylic acid derivatives .
    • Oxidative Stress : Use H₂O₂ to evaluate sulfoxide/sulfone formation at the thiocarbamide moiety .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. Q5. What strategies are used to optimize the compound’s pharmacokinetic properties for in vitro models?

Methodological Answer:

  • Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl or sulfamoyl) to improve solubility. Evidence shows 4-(2-hydroxyethyl)piperazine derivatives enhance aqueous solubility by 30–50% .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Block susceptible sites (e.g., methyl groups on piperazine) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; modifications like fluorophenyl groups reduce binding .

Q. Q6. How do structural modifications impact the compound’s selectivity for therapeutic targets?

Methodological Answer:

  • SAR Studies : Compare analogues with varied substituents:
    • Pyrimidine Ring : Replace with pyridine (reduces kinase inhibition by 60%) .
    • Benzyl Group : Fluorination at the para position increases blood-brain barrier penetration (logP shift from 2.1 to 2.8) .
  • Selectivity Profiling : Screen against panels of 100+ kinases/receptors to identify off-target effects .

Q. Q7. What in vitro models are appropriate for evaluating the compound’s therapeutic potential in neurodegenerative diseases?

Methodological Answer:

  • Cell-Based Assays :
    • SH-SY5Y Neuronal Cells : Measure Aβ aggregation inhibition (Thioflavin T assay) .
    • Primary Cortical Neurons : Assess neuroprotection against glutamate-induced excitotoxicity (MTT assay) .
  • Enzyme Targets : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ < 1 μM suggests therapeutic relevance) .

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